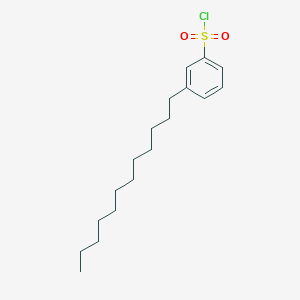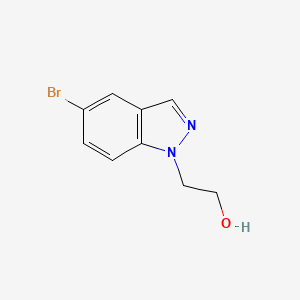
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 5th position, two methoxy groups at the 7th and 8th positions, and a dihydronaphthalenone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy groups are introduced at the 7th and 8th positions through nucleophilic substitution reactions using methanol and a strong base.
Reduction: The dihydronaphthalenone core is formed by reducing the naphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of fully saturated naphthalenone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-7,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with hydroxyl groups instead of methoxy groups.
5-Chloro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
7,8-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.
Uniqueness
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the methoxy groups influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
140377-92-0 |
|---|---|
Formule moléculaire |
C12H13FO3 |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
5-fluoro-7,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13FO3/c1-15-10-6-8(13)7-4-3-5-9(14)11(7)12(10)16-2/h6H,3-5H2,1-2H3 |
Clé InChI |
UVWCXSFRGNXNGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2CCCC(=O)C2=C1OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)




![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)





